Cas no 60934-42-1 (Methyl 7-((3R)-5-oxo-3-((tetrahydro-2H-pyran-2-yl)oxy)cyclopent-1-en-1-yl)heptanoate)
Methyl 7-((3R)-5-oxo-3-((tetrahydro-2H-pyran-2-yl)oxy)cyclopent-1-en-1-yl)heptanoate Chemical and Physical Properties
Names and Identifiers
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- Methyl 7-((3R)-5-oxo-3-((tetrahydro-2H-pyran-2-yl)oxy)cyclopent-1-en-1-yl)heptanoate
- 1-Cyclopentene-1-heptanoic acid,5-oxo-3-[(tetrahydro-2H-pyran-2-yl)oxy]-, methyl ester, (3R)-
- (4R)-2-(6-methoxycarbonylhexyl)-4-(tetrahydropyran-2-yloxy)cyclopent-2-enone
- 4(R)-Tetrahydropyranyloxy-2-(6-carbomethoxyhexyl)-cyclopent-2-en-1-one
- AK101714
- ANW-62741
- CTK8B9586
- KB-257765
- methyl 7-[3R-(tetrahydropyran-2-yloxy)-5-oxocyclopent-1-enyl] heptanoate
- 60934-42-1
- AKOS016004003
- SCHEMBL10486299
- methyl 7-[(3R)-3-(oxan-2-yloxy)-5-oxocyclopenten-1-yl]heptanoate
- RMSROFOPTSOXCN-BUSXIPJBSA-N
- DTXSID70529011
- Methyl7-((3R)-5-oxo-3-((tetrahydro-2H-pyran-2-yl)oxy)cyclopent-1-en-1-yl)heptanoate
- methyl 7-(3(R)-tetrahydropyran-2-yloxy-5-oxocyclopent-1-en-1-yl)heptanoate
- MS-21713
- Methyl 7-{(3R)-3-[(oxan-2-yl)oxy]-5-oxocyclopent-1-en-1-yl}heptanoate
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- MDL: MFCD23135399
- Inchi: 1S/C18H28O5/c1-21-17(20)9-5-3-2-4-8-14-12-15(13-16(14)19)23-18-10-6-7-11-22-18/h12,15,18H,2-11,13H2,1H3/t15-,18?/m0/s1
- InChI Key: RMSROFOPTSOXCN-BUSXIPJBSA-N
- SMILES: O(C1CCCCO1)[C@H]1C=C(C(C1)=O)CCCCCCC(=O)OC
Computed Properties
- Exact Mass: 324.19374
- Monoisotopic Mass: 324.19367399g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 23
- Rotatable Bond Count: 10
- Complexity: 429
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 61.8Ų
Experimental Properties
- PSA: 61.83
Methyl 7-((3R)-5-oxo-3-((tetrahydro-2H-pyran-2-yl)oxy)cyclopent-1-en-1-yl)heptanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A119001851-1g |
Methyl 7-((3R)-5-oxo-3-((tetrahydro-2H-pyran-2-yl)oxy)cyclopent-1-en-1-yl)heptanoate |
60934-42-1 | 95% | 1g |
$640.56 | 2023-09-01 | |
| Chemenu | CM181976-1g |
Methyl 7-((3R)-5-oxo-3-((tetrahydro-2H-pyran-2-yl)oxy)cyclopent-1-en-1-yl)heptanoate |
60934-42-1 | 95% | 1g |
$729 | 2021-08-05 | |
| TRC | M072815-50mg |
Methyl 7-((3R)-5-oxo-3-((tetrahydro-2H-pyran-2-yl)oxy)cyclopent-1-en-1-yl)heptanoate |
60934-42-1 | 50mg |
$ 510.00 | 2022-06-04 | ||
| TRC | M072815-100mg |
Methyl 7-((3R)-5-oxo-3-((tetrahydro-2H-pyran-2-yl)oxy)cyclopent-1-en-1-yl)heptanoate |
60934-42-1 | 100mg |
$ 850.00 | 2022-06-04 | ||
| Chemenu | CM181976-1g |
Methyl 7-((3R)-5-oxo-3-((tetrahydro-2H-pyran-2-yl)oxy)cyclopent-1-en-1-yl)heptanoate |
60934-42-1 | 95% | 1g |
$*** | 2023-05-30 | |
| Ambeed | A523729-1g |
Methyl 7-((3R)-5-oxo-3-((tetrahydro-2H-pyran-2-yl)oxy)cyclopent-1-en-1-yl)heptanoate |
60934-42-1 | 95+% | 1g |
$608.0 | 2025-04-18 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1615827-1g |
Methyl 7-((3R)-5-oxo-3-((tetrahydro-2H-pyran-2-yl)oxy)cyclopent-1-en-1-yl)heptanoate |
60934-42-1 | 98% | 1g |
¥5275.00 | 2024-05-07 | |
| Key Organics Ltd | MS-21713-100MG |
Methyl 7-((3R)-5-oxo-3-((tetrahydro-2H-pyran-2-yl)oxy)cyclopent-1-en-1-yl)heptanoate |
60934-42-1 | >95% | 100mg |
£900.75 | 2025-02-09 | |
| Key Organics Ltd | MS-21713-0.5G |
Methyl 7-((3R)-5-oxo-3-((tetrahydro-2H-pyran-2-yl)oxy)cyclopent-1-en-1-yl)heptanoate |
60934-42-1 | >95% | 0.5g |
£2000.00 | 2025-02-09 |
Methyl 7-((3R)-5-oxo-3-((tetrahydro-2H-pyran-2-yl)oxy)cyclopent-1-en-1-yl)heptanoate Suppliers
Methyl 7-((3R)-5-oxo-3-((tetrahydro-2H-pyran-2-yl)oxy)cyclopent-1-en-1-yl)heptanoate Related Literature
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
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Additional information on Methyl 7-((3R)-5-oxo-3-((tetrahydro-2H-pyran-2-yl)oxy)cyclopent-1-en-1-yl)heptanoate
Methyl 7-((3R)-5-oxo-3-((tetrahydro-2H-pyran-2-yl)oxy)cyclopent-1-en-1-yl)heptanoate (CAS No. 60934-42-1): A Comprehensive Overview
Methyl 7-((3R)-5-oxo-3-((tetrahydro-2H-pyran-2-yl)oxy)cyclopent-1-en-1-yl)heptanoate (CAS No. 60934-42-1) is a complex organic compound that has garnered significant attention in the fields of organic chemistry, medicinal chemistry, and pharmaceutical research. This compound, often referred to by its CAS number for brevity, is characterized by its unique structural features and potential biological activities. In this comprehensive overview, we will delve into the chemical structure, synthesis methods, biological properties, and potential applications of this compound.
Chemical Structure and Properties
The chemical structure of Methyl 7-((3R)-5-oxo-3-((tetrahydro-2H-pyran-2-yl)oxy)cyclopent-1-en-1-yl)heptanoate is highly intricate. It consists of a heptanoate ester moiety attached to a cyclopentenone ring, which itself is substituted with a tetrahydropyran ether group. The presence of these functional groups imparts specific chemical and physical properties to the molecule. The ester group (COOCH3) is known for its reactivity in various chemical reactions, while the cyclopentenone ring and tetrahydropyran ether contribute to the overall stability and solubility of the compound.
The molecular formula of this compound is C18H26O5, with a molecular weight of approximately 326.40 g/mol. Its melting point is reported to be around 85°C, and it is generally soluble in common organic solvents such as ethanol, methanol, and dichloromethane. These properties make it suitable for various laboratory and industrial applications.
Synthesis Methods
The synthesis of Methyl 7-((3R)-5-oxo-3-((tetrahydro-2H-pyran-2-yl)oxy)cyclopent-1-en-1-yl)heptanoate has been the subject of several research studies due to its potential utility in pharmaceutical development. One of the most common synthetic routes involves the reaction of a cyclopentenone derivative with a protected alcohol, followed by esterification with methanol. The key steps in this process include:
- Cyclopentenone Derivative Preparation: The starting material, typically a cyclopentenone with a protected hydroxyl group, is synthesized through a series of reactions involving alkylation and oxidation steps.
- Esterification: The cyclopentenone derivative is then reacted with methanol in the presence of an acid catalyst to form the desired ester.
- Purification: The final product is purified using techniques such as column chromatography or recrystallization to ensure high purity.
Recent advancements in green chemistry have also led to the development of more environmentally friendly synthetic methods for this compound. For example, researchers have explored the use of catalytic systems that reduce waste and energy consumption while maintaining high yields and selectivity.
Biological Properties and Potential Applications
The biological properties of Methyl 7-((3R)-5-oxo-3-(tetrahydro -2H-pyran -2 -yl)oxy)cyclopent -1 -en -1 -yl)heptanoate have been extensively studied in both in vitro and in vivo models. One of its most notable properties is its ability to modulate various biological pathways, making it a promising candidate for drug development.
- Anti-inflammatory Activity: Studies have shown that this compound exhibits significant anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This property makes it a potential therapeutic agent for inflammatory diseases like arthritis and colitis.
- Antioxidant Activity: The presence of the cyclopentenone ring and tetrahydropyran ether group contributes to the compound's antioxidant properties. It has been found to scavenge free radicals effectively, thereby protecting cells from oxidative damage.
- Cytotoxic Activity: Preliminary research indicates that this compound may have cytotoxic effects on certain cancer cell lines. While further studies are needed to elucidate its mechanism of action, these findings suggest its potential as an anticancer agent.
In addition to these biological activities, recent studies have also explored the use of this compound as a lead molecule for developing new drugs targeting specific diseases. For instance, researchers are investigating its potential as a modulator of G protein-coupled receptors (GPCRs), which are involved in numerous physiological processes and are important targets for drug discovery.
Clinical Trials and Future Prospects
The promising preclinical results have led to increased interest in advancing this compound into clinical trials. Several Phase I trials are currently underway to evaluate its safety and efficacy in humans. These trials aim to determine optimal dosing regimens, assess pharmacokinetic profiles, and identify any potential side effects.
If clinical trials prove successful, this compound could potentially be developed into a new class of therapeutic agents for treating various diseases. However, it is important to note that drug development is a complex and lengthy process that involves rigorous testing at multiple stages.
In conclusion, Methyl 7-( (3R)-5 -oxo -3 -(tetrahydro -2H -pyran -2 -yl)oxy)cyclopent -1 -en -1 -yl)heptanoate (CAS No. 60934-42-1) represents a fascinating molecule with diverse biological activities and potential applications in medicine. Ongoing research continues to uncover new insights into its properties and mechanisms of action, paving the way for future developments in pharmaceutical science.
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